2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate involves several steps. One common method includes the phosphorylation of 2-C-Methyl-D-erythritol followed by cyclization to form the cyclopyrophosphate ring. The reaction conditions typically involve the use of phosphorylating agents and cyclizing agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is often achieved through microbial fermentation. Genetically engineered strains of bacteria such as Escherichia coli are used to overproduce the compound by optimizing the expression of enzymes involved in the methylerythritol phosphate pathway .
Chemical Reactions Analysis
Types of Reactions
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other intermediates in the isoprenoid biosynthesis pathway.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions include various isoprenoid intermediates and derivatives that play crucial roles in the biosynthesis of essential biomolecules such as carotenoids, tocopherols, and chlorophylls .
Scientific Research Applications
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate has several scientific research applications:
Chemistry: It is used as a key intermediate in the study of the non-mevalonate pathway and the synthesis of isoprenoids.
Biology: The compound is studied for its role in bacterial metabolism and its potential as a target for antibiotic development.
Medicine: Research is ongoing to explore its immunomodulatory properties and its potential use in treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate involves its role as an intermediate in the non-mevalonate pathway. It is produced by the enzyme this compound synthase and is subsequently converted into other intermediates by enzymes such as 4-hydroxy-3-methylbut-2-enyl diphosphate synthase. This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-C-Methyl-D-erythritol-4-phosphate: Another intermediate in the non-mevalonate pathway.
4-Diphosphocytidyl-2-C-methyl-D-erythritol: A precursor in the same pathway.
4-Hydroxy-3-methylbut-2-enyl diphosphate: A downstream product in the pathway.
Uniqueness
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate is unique due to its cyclopyrophosphate ring structure, which distinguishes it from other intermediates in the pathway. This unique structure is crucial for its specific interactions with enzymes and its role in the biosynthesis of isoprenoids .
Properties
IUPAC Name |
2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRQRNJMIIUYDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931210 | |
Record name | 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141816-32-2 | |
Record name | 2-Methyl-butan-1,2,3,4-tetraol-2,4-cyclopyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141816322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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